Physicochemical characteristics of 3-Hexyldecan-1-ol
Physicochemical characteristics of 3-Hexyldecan-1-ol
Physicochemical Characteristics and Application Dynamics of 3-Hexyldecan-1-ol
Executive Summary
3-Hexyldecan-1-ol is a specialized, mid-chain branched aliphatic alcohol that has emerged as a critical functional ingredient in advanced cosmetic formulations and a high-performance precursor for cold-water surfactants. Unlike traditional alpha-branched Guerbet alcohols, the beta-branching (C3 position) of 3-hexyldecan-1-ol provides a unique steric profile. This structural nuance preserves the molecule's low-temperature fluidity while minimizing steric hindrance around the primary hydroxyl group, thereby maximizing its reactivity for downstream derivatization. This whitepaper details its physicochemical properties, synthesis pathways, and mechanistic applications in lipid replenishment and low-Krafft-point detergency.
Molecular Architecture & Physicochemical Profile
The functional efficacy of 3-hexyldecan-1-ol (C₁₆H₃₄O) is dictated by its molecular architecture. Standard branched alcohols utilized in industry are typically 2-alkyl-1-alkanols (Guerbet alcohols). In contrast, 3-hexyldecan-1-ol features a hexyl branch at the beta-carbon[1].
Causality in Molecular Design: Moving the bulky hexyl branch from the C2 to the C3 position fundamentally alters the molecule's spatial dynamics. Alpha-branching creates significant steric crowding directly adjacent to the -OH group, which can kinetically impede ethoxylation or sulfation. Beta-branching optimally distances the steric bulk from the reactive center. This maintains the disruption of crystalline packing—keeping the molecule fluid at low temperatures—while ensuring the primary hydroxyl group remains highly accessible for synthesis[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical / Formulation Relevance |
| IUPAC Name | 3-hexyldecan-1-ol | Structural identification |
| CAS Number | 1838183-15-5 | Regulatory tracking[3] |
| Molecular Formula | C₁₆H₃₄O | Determines stoichiometric dosing |
| Molecular Weight | 242.44 g/mol | Optimal for epidermal/cuticle penetration[3] |
| LogP (Predicted) | ~6.5 - 7.0 | High lipophilicity; excellent moisture barrier |
| Density | ~0.835 g/cm³ | Lightweight emollient profile[4] |
| Boiling Point | ~318°C | High thermal stability in heated processing[4] |
| Hydrogen Bonding | 1 Donor / 1 Acceptor | Facilitates targeted integration into lipid bilayers |
Synthesis and Derivation Pathways
Synthesizing beta-branched alcohols with high regioselectivity is notoriously difficult compared to the base-catalyzed condensation used for Guerbet alcohols. Industrial and laboratory syntheses rely on advanced transition-metal catalysis or specialized hydroformylation.
A highly precise method for synthesizing 3-alkyl-1-alkanols involves transition-metal catalyzed cross-coupling, such as the Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) pioneered by Ei-ichi Negishi. This method avoids unwanted beta-elimination side reactions, yielding feebly chiral, highly pure branched alkanols[5]. Alternatively, industrial scale-up often utilizes the hydroformylation of branched olefins with synthesis gas, followed by catalytic hydrogenation[2].
Fig 1: Transition-metal catalyzed synthesis workflow of 3-Hexyldecan-1-ol.
Application Dynamics I: Advanced Hair Care & Moisture Control
In cosmetic chemistry, 3-hexyldecan-1-ol is classified as a "Class II" moisture control material[6]. It is utilized to combat hair frizz, which is primarily caused by the ingress of atmospheric moisture into the hair cortex under high humidity, leading to fiber swelling and misalignment.
Mechanistic Causality: Unlike terminal aminosilicones that merely coat the exterior of the hair shaft (often leaving a heavy, greasy residue), the specific molecular volume and LogP of 3-hexyldecan-1-ol allow it to penetrate the Cell Membrane Complex (CMC) of the hair. Once inside, it replenishes depleted hydrophobic lipids, creating an internal barrier against water uptake. This delivers superior frizz protection while maintaining a lightweight, "clean feel"[6].
Fig 2: Mechanism of moisture control and frizz reduction in hair fibers.
Protocol 1: Ex Vivo Evaluation of Hair Frizz Reduction (Self-Validating System)
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Step 1: Substrate Standardization. Wash 4.0 g of natural virgin brown hair switches with a 10% Sodium Laureth Sulfate (SLES) clarifying solution. Causality: This strips baseline sebum and residual cosmetic buildup, ensuring the measured hydrophobicity is solely attributable to the test compound.
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Step 2: Active Application. Apply a 2% w/w solution of 3-hexyldecan-1-ol (solubilized in a 50:50 water:ethanol matrix) evenly across the hair switch[6].
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Step 3: Environmental Stressing. Suspend the treated switches, alongside untreated controls and a positive control (terminal aminosilicone), in a controlled environmental chamber set to 80% Relative Humidity (RH) at 25°C for 24 hours.
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Step 4: Validation & Data Acquisition. Measure the dry hair friction using a texture analyzer, and calculate the total volume expansion (frizz) via 2D image pixel analysis. System Validation: The aminosilicone control will show reduced frizz but high friction (indicating a greasy feel). A successful 3-hexyldecan-1-ol trial must demonstrate equivalent volume reduction with significantly lower friction, validating the "clean feel" internal lipid replenishment mechanism[6].
Application Dynamics II: Cold-Water Detergency & Surfactant Precursors
The global push for energy-efficient, cold-water laundry detergents requires surfactants that remain soluble and active at low temperatures. 3-Hexyldecan-1-ol serves as a critical precursor for alkylene-bridged surfactants, such as 3-hexyldecyl sulfate[7].
Mechanistic Causality: Linear surfactants pack tightly into crystalline structures at low temperatures, rendering them insoluble. The beta-branching of 3-hexyldecan-1-ol acts as a steric wedge, disrupting the tight packing of hydrophobic tails in micelles. This disruption drastically lowers the Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration). Consequently, detergents formulated with these mid-chain branched derivatives exhibit an exceptional ability to liquefy and emulsify greasy soils at wash temperatures as low as 15°C[7].
Protocol 2: Synthesis of Alkylene-Bridged Surfactant (3-Hexyldecyl Sulfate)
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Step 1: Reactor Setup. Equip a nitrogen-purged 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a jacketed addition funnel.
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Step 2: Sulfation. Introduce 1.0 molar equivalent of 3-hexyldecan-1-ol. Slowly drip 1.04 molar equivalents of chlorosulfonic acid into the reactor over 45 minutes[2].
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Step 3: Thermal Regulation. Maintain the exothermic reaction strictly between 25°C and 30°C using an ice bath. Causality: Exceeding 30°C induces unwanted oxidation and color body formation (darkening), which degrades the surfactant's commercial viability[2].
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Step 4: Degassing & Neutralization. Stir the mixture until HCl gas evolution ceases (indicating complete conversion to the sulfuric acid ester). Immediately neutralize with cold aqueous NaOH to yield sodium 3-hexyldecyl sulfate.
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Step 5: Validation & Causality. Determine the Krafft point of a 1% aqueous solution of the product. System Validation: If the regioselective synthesis is successful, the beta-branched structure will prevent tight micellar crystallization, yielding a Krafft point below 15°C, confirming its utility for cold-water detergency[7].
Conclusion
3-Hexyldecan-1-ol represents a sophisticated evolution in aliphatic alcohol chemistry. By shifting the alkyl branch to the beta-position, formulators gain a molecule that pairs the low-temperature fluidity of highly branched systems with the reactive accessibility of linear alcohols. Whether utilized as a lipid-replenishing moisture controller in hair care or as a foundational building block for next-generation cold-water surfactants, its physicochemical profile offers highly targeted, high-performance solutions for modern formulation challenges.
References
- Hair care regimen using compositions comprising moisture control materials (US10561591B2)
- Detergents for cold-water cleaning (US11142729B2)
- Formulated branched chain alcohol ether sulfate compounds (US5562866A)
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Magical Power of Transition Metals: Past, Present, and Future (Ei-ichi Negishi) Source: IASOC URL:[Link]
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3-HEXYLUNDECAN-1-OL Manufacturers and Factory Data Source: Alfa Industry URL:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. US5562866A - Formulated branched chain alcohol ether sulfate compounds - Google Patents [patents.google.com]
- 3. 1838183-15-5 | 3-Hexyldecan-1-ol - AiFChem [aifchem.com]
- 4. cy.alfa-industry.com [cy.alfa-industry.com]
- 5. peace-foundation.net.7host.com [peace-foundation.net.7host.com]
- 6. US10561591B2 - Hair care regimen using compositions comprising moisture control materials - Google Patents [patents.google.com]
- 7. US11142729B2 - Detergents for cold-water cleaning - Google Patents [patents.google.com]
